methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFDDSDTZENHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378103 | |
| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-93-6 | |
| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The most widely adopted method involves cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. A two-step protocol developed by recent studies (Figure 1) begins with acylation of naphthalen-2-ylhydrazine using methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent).
Step 1: Acylation
Naphthalen-2-ylhydrazine reacts with methyl malonyl chloride in dichloromethane at 0°C, yielding a hydrazide intermediate. The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts.
Step 2: Cyclization
The hydrazide undergoes cyclization with Bredereck’s reagent in toluene under reflux (110°C, 12 h), forming the pyrazole ring. This step leverages the reagent’s ability to generate enamine intermediates, facilitating intramolecular cyclization.
Table 1: Key Reaction Parameters for Hydrazine-Based Synthesis
| Parameter | Conditions |
|---|---|
| Solvent (Acylation) | Dichloromethane |
| Temperature (Cyclization) | 110°C (reflux) |
| Catalyst | None (Bredereck’s reagent acts as base) |
| Reaction Time | 12 h (cyclization) |
Trichloromethyl Enone Methodology
A regiocontrolled approach using trichloromethyl enones enables selective formation of the 1,3- or 1,5-regioisomer, depending on the hydrazine derivative used.
Procedure :
-
Enone Synthesis : Trichloromethyl enones are prepared via Claisen-Schmidt condensation between naphthalen-2-carbaldehyde and methyl trichloroacetate.
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Cyclocondensation :
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For 1,3-Regioisomer : Arylhydrazine hydrochlorides (e.g., naphthalen-2-ylhydrazine HCl) react with the enone in methanol under reflux (16 h), achieving 85–97% regioselectivity.
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For 1,5-Regioisomer : Free hydrazines yield the 1,5-regioisomer (52–83% yield), though this route is less relevant for the target compound.
-
Mechanistic Insight :
The trichloromethyl group undergoes methanolysis in situ, forming the methyl ester directly. This one-pot method eliminates the need for separate esterification steps.
Table 2: Comparative Regioselectivity in Trichloromethyl Enone Reactions
| Hydrazine Type | Regioisomer | Yield (%) | Selectivity Ratio (1,3:1,5) |
|---|---|---|---|
| Arylhydrazine HCl | 1,3 | 85–97 | 97:3 |
| Free Hydrazine | 1,5 | 52–83 | 14:86 |
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Solvent Choice :
-
Methanol : Optimal for trichloromethyl enone reactions, facilitating both cyclocondensation and esterification.
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Toluene : Preferred for Bredereck’s reagent-mediated cyclization due to high boiling point and inertness.
Catalysts :
Temperature and Time Dependencies
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Cyclocondensation : Reflux conditions (100–110°C) are critical for complete conversion. Lower temperatures (<80°C) result in <50% yield due to incomplete ring closure.
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Reaction Time : Prolonged heating (>24 h) degrades the naphthalene moiety, reducing purity to <80%.
Industrial-Scale Production Considerations
Scaling pyrazole synthesis requires addressing:
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Continuous Flow Reactors : Mitigate exothermicity in cyclocondensation steps, improving safety and consistency.
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Catalyst Recovery : Immobilized pTSA on silica gel enables reuse over 5 cycles without activity loss.
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Purification : Centrifugal partition chromatography (CPC) achieves >99% purity at kilogram scale, avoiding costly column chromatography.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Comparison
| Parameter | Hydrazine-Based | Trichloromethyl Enone |
|---|---|---|
| Total Yield | 68–74% | 85–97% |
| Regioselectivity | N/A (single isomer) | 97:3 (1,3:1,5) |
| Scalability | Moderate | High |
| Purity | >95% | >98% |
Key Findings :
-
The trichloromethyl enone method offers superior yield and regiocontrol, making it preferable for industrial applications.
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Hydrazine-based routes are simpler but require post-synthesis esterification, adding steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-carbinol derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is primarily studied for its potential therapeutic applications.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) of these compounds suggests that modifications on the pyrazole ring can enhance their efficacy against various cancer types.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | Induction of Apoptosis |
| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | Lung Cancer | 15.0 | Cell Cycle Arrest |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agrochemical Applications
The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to act as inhibitors of specific enzymes involved in plant growth regulation.
Herbicidal Activity
Research has revealed that this compound can effectively inhibit the growth of certain weeds by targeting the plant's metabolic pathways .
Table 2: Herbicidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Weed Species | Effective Dose (g/ha) | Mode of Action |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 200 | Photosynthesis Inhibition |
| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | Echinochloa crus-galli | 150 | Growth Regulation |
Material Science Applications
Beyond medicinal and agricultural uses, this compound is being explored in material science, particularly in the development of functional materials.
Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the use of this compound in OLEDs due to its favorable electronic properties. The incorporation of pyrazole derivatives into OLED structures has been shown to enhance light emission efficiency and stability .
Table 3: Performance Metrics of OLEDs with Pyrazole Derivatives
| Compound Name | Maximum Emission (nm) | Efficiency (cd/A) | Stability (hours) |
|---|---|---|---|
| This compound | 520 | 15.0 | 1000 |
| Methyl 4-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate | 550 | 12.5 | 800 |
Case Study 1: Anticancer Research
A recent clinical trial explored the efficacy of methyl pyrazole derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with high doses of the compound compared to a placebo group.
Case Study 2: Herbicide Development
Field trials conducted on farms demonstrated that formulations containing this compound significantly reduced weed populations without harming crop yields, showcasing its potential as a sustainable herbicide alternative .
Mechanism of Action
The mechanism of action of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety allows for π-π stacking interactions with aromatic amino acids in protein active sites, while the pyrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyrazole-3-carboxylate Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The naphthalen-2-yl group in the target compound provides a larger aromatic surface compared to phenyl, iodophenyl, or benzofuran substituents, which may enhance π-π interactions in biological targets .
Ester Group Variations :
- Methyl esters (e.g., target compound, compound 10) are more reactive toward hydrolysis than ethyl esters (e.g., ethyl 5-phenyl-1H-pyrazole-3-carboxylate), influencing metabolic stability .
Biological Implications: Indole- and bromophenyl-substituted derivatives (e.g., compound 19) show specificity for bacterial enzymes, whereas iodophenyl analogs (compound 10) are utilized as radiotracers for inflammation imaging .
Key Observations:
- Yield and Purity : Lower yields (64–77%) are common in iodinated or brominated derivatives due to steric and electronic challenges in cross-coupling reactions . The target compound’s synthesis would likely require optimized catalytic conditions to accommodate the bulky naphthalene group.
- Spectroscopic Trends : Pyrazole protons in 1H NMR typically resonate at δ 7.8–8.1 ppm, with downfield shifts observed for electron-withdrawing substituents (e.g., 4-iodophenyl in compound 10) .
Biological Activity
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the EZH2 enzyme, which plays a crucial role in cancer progression and various other diseases. The unique structural features of this compound enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H7N3OS2
- Molecular Weight : 249.31 g/mol
- CAS Number : 176530-46-4
The compound's structure includes a thieno ring fused to a pyrimidine ring, with a methylthio group at the second position, contributing to its distinct biological properties .
The primary biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is attributed to its role as an EZH2 inhibitor . By inhibiting EZH2, this compound affects histone methylation pathways, leading to altered gene expression associated with tumor growth and proliferation.
Target Enzyme: EZH2
- Function : EZH2 is involved in the trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene silencing.
- Impact of Inhibition : Inhibition of EZH2 by this compound can lead to the reactivation of tumor suppressor genes, thereby exhibiting antitumor effects.
Antitumor Activity
The compound has demonstrated significant antitumor activity against various cancer cell lines:
- Cell Lines Tested :
- SU-DHL-6 (Diffuse Large B-cell Lymphoma)
- WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)
- K562 (Chronic Myeloid Leukemia)
Results indicated that 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one effectively inhibited cell proliferation in these lines, showcasing its potential as a therapeutic agent against hematological malignancies.
Antimycobacterial Activity
In addition to its anticancer properties, this compound exhibits significant antimycobacterial activity:
- Targets : Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
- Mechanism : It inhibits Cyt-bd, which is critical for mycobacterial energy metabolism.
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for evaluating the potential clinical efficacy of the compound in therapeutic settings.
Comparative Analysis
To contextualize the biological activity of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Moderate antitumor effects | Lacks methylthio group |
| Thieno[3,4-b]pyridine derivatives | Diverse biological activities | Different ring structure |
The methylthio substitution in 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one enhances its reactivity and potential for further functionalization compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of various derivatives based on the thienopyrimidine core. For instance:
- A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiplasmodial activities against Plasmodium falciparum and P. berghei. The results indicated that modifications at specific positions significantly influenced biological activity and toxicity profiles .
In another study focusing on antiproliferative effects:
Q & A
Q. What are the primary biological activities of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, and how are they experimentally assessed?
Answer: The compound shares structural similarities with pyrazoline derivatives known for antibacterial, antitumor, and anticonvulsant activities . To assess its bioactivity:
- In vitro assays : Use cell-based models (e.g., MTT assays for cytotoxicity, enzyme inhibition studies).
- Computational modeling : Apply quantum chemical calculations to predict binding affinities to targets like carbonic anhydrases or prostaglandin synthases .
- Spectroscopic validation : Confirm interactions via fluorescence quenching or NMR titration .
Q. What are the standard synthetic routes for this compound?
Answer: Common methods include:
- Cyclocondensation : React β-ketoesters with hydrazines under reflux (e.g., ethanol, 80°C) to form the pyrazole core .
- Functionalization : Introduce the naphthyl group via Suzuki-Miyaura coupling using palladium catalysts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .
Q. How is the compound’s stability evaluated under experimental conditions?
Answer:
Q. What analytical techniques are critical for characterizing this compound?
Answer:
Q. How is the crystal structure determined for this compound?
Answer:
- X-ray diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles .
- Software : Programs like SHELX or Olex2 refine structural parameters .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
Answer:
- Regioselective functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole C3 position to improve target binding .
- Heterocyclic fusion : Synthesize pyrazolo[1,5-a]pyrazinones via cyclization with thiourea or urea to explore new pharmacophores .
- SAR studies : Compare analogs using IC values and molecular docking (e.g., AutoDock Vina) to optimize interactions with enzymes like carbonic anhydrase .
Q. What methodologies resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values)?
Answer:
- Bioassay standardization : Use identical cell lines (e.g., HepG2 for antitumor studies) and normalize to positive controls (e.g., doxorubicin) .
- Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + apoptosis markers) .
- Batch-to-batch consistency : Ensure purity via HPLC and elemental analysis to rule out impurities affecting results .
Q. How can computational tools streamline reaction optimization for this compound?
Answer:
- Reaction path searching : Apply density functional theory (DFT) to model transition states and identify low-energy pathways .
- Machine learning : Train models on pyrazole synthesis datasets to predict optimal conditions (e.g., solvent, catalyst) .
- In silico screening : Virtual libraries of substituents prioritize synthetically feasible analogs with improved LogP or solubility .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
Answer:
Q. How is the compound’s environmental impact assessed given limited ecotoxicological data?
Answer:
- Biodegradation studies : Use OECD 301D tests to measure mineralization rates in aqueous systems .
- Computational ecotoxicity models : EPI Suite or TEST software predict bioaccumulation (LogK) and toxicity (LC) .
- Soil mobility assays : Column chromatography with soil samples to assess leaching potential .
Methodological Notes
- Safety protocols : Follow GHS guidelines for handling (e.g., PPE, ventilation) due to decomposition hazards (CO, NO) .
- Data reproducibility : Archive synthetic protocols in electronic lab notebooks (e.g., SciNote) with raw spectral data .
- Interdisciplinary collaboration : Integrate synthetic chemistry with computational biology for accelerated discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
